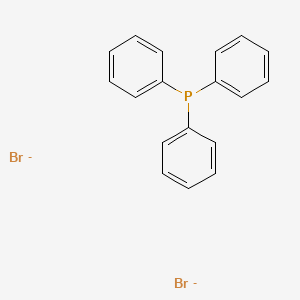

Triphenylphosphane dibromide

Description

Historical Context and Evolution of Research Focus

The initial synthesis and application of triphenylphosphine (B44618) dibromide were reported by Horner and co-workers. researchgate.netthieme-connect.com Their pioneering work demonstrated its effectiveness in converting alcohols and phenols into the corresponding alkyl and aryl bromides. researchgate.netsigmaaldrich.com A key advantage noted early on was the reagent's ability to achieve this substitution with minimal side reactions like elimination or molecular rearrangement, a significant improvement over other phosphorus-based brominating agents of the time. researchgate.net The reaction proceeds with an inversion of stereochemical configuration, indicative of an Sₙ2 mechanism. manac-inc.co.jpresearchgate.net

Initially, research centered on these bromination reactions. For instance, studies showed that cholestanol (B8816890) could be converted to 3α-bromocholestane, demonstrating the stereospecificity of the reagent. researchgate.net The research focus gradually expanded beyond simple brominations as chemists began to explore its reactivity with other functional groups. By the 1970s, its application in unexpected transformations, such as a Vilsmeier-type reaction with certain diols, was being documented, hinting at its broader potential. acs.org Over the subsequent decades, the scope of research involving triphenylphosphine dibromide has grown considerably, establishing it as a multifaceted tool for a wide range of organic transformations, including dehydrations, cyclizations, and esterifications. thieme-connect.comnih.govresearchgate.net

Significance as a Versatile Reagent in Contemporary Organic Synthesis

Triphenylphosphine dibromide is a versatile and widely utilized reagent in modern organic synthesis, valued for its efficacy in performing a diverse array of chemical conversions, often under mild conditions. thieme-connect.comchemimpex.com Its significance lies in its ability to facilitate key functional group transformations that are fundamental to the construction of complex organic molecules, including pharmaceuticals and natural products. thieme-connect.comchemimpex.com

Key Applications in Organic Synthesis:

Bromination of Alcohols and Phenols: This remains a primary application. The reagent efficiently converts primary, secondary, and tertiary alcohols, as well as phenols, into the corresponding bromides. enamine.netresearchgate.net The reaction is prized for its mild conditions, which tolerate sensitive functional groups like alkenes, alkynes, and cyclopropyl (B3062369) rings, and for its resistance to causing skeletal rearrangements that can plague other methods. manac-inc.co.jpenamine.net

Dehydration Reactions: It is a highly effective reagent for dehydration. A notable example is the conversion of aldoximes into nitriles at room temperature in high yields, providing a convenient alternative to methods that may require harsh conditions or toxic cyanides. arabjchem.orgresearchgate.net

Esterification: The reagent facilitates a one-pot esterification of carboxylic acids with alcohols. upm.edu.mynih.gov This method is applicable to primary, secondary, and even tertiary alcohols and generally proceeds with little to no racemization when chiral acids are used. nih.gov

Cleavage of Ethers and Acetals: Triphenylphosphine dibromide is used for the cleavage of acetals to regenerate the parent carbonyl compounds. chemicalbook.comrsc.org It is also effective for converting stable ethers, such as TBDMS (tert-butyldimethylsilyl) and THP (tetrahydropyranyl) ethers, directly into alkyl bromides. researchgate.net

Cyclization and Ring-Opening Reactions: The reagent promotes the cyclization of β- and γ-amino alcohols to form aziridines and azetidines, respectively. enamine.net Conversely, it can be used for the ring-opening of aziridines to produce β-bromo amines in excellent yields. researchgate.netthieme-connect.com

Other Transformations: Its utility extends to the synthesis of vinyl bromides from ketones, the deoxygenation of sulfoxides in the presence of copper(I) bromide, and the conversion of carboxylic acid derivatives into acyl bromides. manac-inc.co.jpresearchgate.netthieme-connect.com

The following table details the results from a study on the conversion of various aromatic aldoximes to their corresponding nitriles using triphenylphosphine dibromide, showcasing the reagent's efficiency.

| Entry | Substrate (Aldoxime) | Product (Nitrile) | Time (min) | Yield (%) |

| 1 | Benzaldehyde oxime | Benzonitrile | 10 | 95 |

| 2 | 4-Methylbenzaldehyde oxime | 4-Methylbenzonitrile | 15 | 92 |

| 3 | 4-Methoxybenzaldehyde oxime | 4-Methoxybenzonitrile | 15 | 94 |

| 4 | 4-Chlorobenzaldehyde oxime | 4-Chlorobenzonitrile | 10 | 96 |

| 5 | 3-Bromobenzaldehyde oxime | 3-Bromobenzonitrile | 10 | 98 |

| 6 | 4-Nitrobenzaldehyde oxime | 4-Nitrobenzonitrile | 20 | 90 |

| 7 | 2-Naphthaldehyde oxime | 2-Cyano-naphthalene | 15 | 93 |

| 8 | 2-Thiophenecarboxaldehyde oxime | 2-Cyanothiophene | 15 | 89 |

| Data sourced from a study on the dehydration of aldoximes. researchgate.net |

The table below presents findings from research on the one-pot esterification of 3-phenylpropionic acid with various alcohols using triphenylphosphine dibromide.

| Entry | Alcohol | Product | Yield (%) |

| a | Methanol | Methyl 3-phenylpropionate | 79 |

| b | Ethanol | Ethyl 3-phenylpropionate | 95 |

| c | n-Butanol | n-Butyl 3-phenylpropionate | 85 |

| d | Allyl alcohol | Allyl 3-phenylpropionate | 45 |

| e | 2-Chloroethanol | 2-Chloroethyl 3-phenylpropionate | 80 |

| f | 2-Methoxyethanol | 2-Methoxyethyl 3-phenylpropionate | 81 |

| g | Isopropanol | Isopropyl 3-phenylpropionate | 88 |

| h | tert-Butanol | tert-Butyl 3-phenylpropionate | 63 |

| Data sourced from a study on one-pot esterification. nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H15Br2P-2 |

|---|---|

Molecular Weight |

422.1 g/mol |

IUPAC Name |

triphenylphosphane;dibromide |

InChI |

InChI=1S/C18H15P.2BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H/p-2 |

InChI Key |

ZKEFILOOQGVKNY-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Fundamental Synthesis from Triphenylphosphane and Elemental Bromine

The most fundamental and widely employed method for synthesizing triphenylphosphane dibromide involves the direct reaction of triphenylphosphane with elemental bromine. echemi.com This reaction is an oxidative addition, where the phosphorus(III) center of the triphenylphosphane is oxidized to phosphorus(V).

The synthesis is typically achieved by adding an equimolar amount of bromine to a solution of triphenylphosphane. echemi.comthieme-connect.com The reaction is characterized by the instantaneous decoloration of the bromine and the formation of this compound as a precipitate. orgsyn.org This straightforward reaction provides the foundation for its use as a reagent, either by isolating the product or by generating it in situ for immediate consumption in a subsequent reaction. echemi.comprepchem.com

The reaction between triphenylphosphane and bromine is highly exothermic, necessitating careful control of the reaction conditions to prevent side reactions and decomposition of the product. echemi.com Optimization primarily focuses on solvent choice and temperature management.

Solvent Systems: Inert solvents are required to dissolve the reactants without participating in the reaction. Dichloromethane (B109758) is a commonly used solvent for this purpose. echemi.comorgsyn.org Acetonitrile (B52724) is another suitable solvent that effectively facilitates the reaction. echemi.com The choice of solvent can influence the solubility of the resulting this compound and the ease of its subsequent isolation or use.

Temperature Control: To manage the exothermic nature of the reaction, the addition of bromine is performed slowly, often dropwise, to a cooled solution of triphenylphosphane. echemi.com Procedures frequently specify maintaining a low temperature, for instance, by using an ice-salt bath to cool the reaction mixture to between -5°C and 0°C. orgsyn.orgchemicalbook.com Keeping the temperature low and constant during the reaction and subsequent stirring is crucial to ensure the complete formation of the desired product and to minimize potential decomposition. echemi.com

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | Triphenylphosphane, Elemental Bromine | echemi.com |

| Solvents | Dichloromethane, Acetonitrile | echemi.comorgsyn.org |

| Temperature | -5°C to 5°C | orgsyn.orgchemicalbook.com |

| Procedure | Slow, dropwise addition of bromine to the triphenylphosphane solution | echemi.comorgsyn.org |

| Stirring | Vigorous stirring during addition and continued stirring post-addition | echemi.comorgsyn.org |

Once the synthesis is complete, this compound can be isolated and purified. A common isolation technique involves precipitation. After the reaction in a solvent like dichloromethane, the addition of a less polar solvent, such as anhydrous diethyl ether, causes the this compound to precipitate out of the solution. orgsyn.orgprepchem.com The resulting solid can then be collected by suction filtration. orgsyn.org

For further purification, recrystallization is an effective method. echemi.com This can be achieved by dissolving the crude product in a minimal amount of a suitable hot solvent mixture and allowing it to cool slowly. For phosphonium (B103445) salts, a system of boiling ethyl acetate (B1210297) with dropwise addition of acetonitrile until dissolution can be effective. researchgate.net As the solution cools, the purified this compound crystallizes, leaving impurities in the mother liquor. researchgate.net Another crystallization technique involves the slow evaporation of the solvent to induce the formation of crystals. echemi.com

After isolation and crystallization, the final product must be thoroughly dried to remove any residual solvent. This is often accomplished by placing the crystals in a desiccator, sometimes under a vacuum, to ensure the compound is stable for storage. echemi.com Due to its moisture sensitivity, it is best stored in a dry environment. echemi.com

In Situ Generation and Utilization Strategies in Multi-Component Reactions

This compound is frequently generated in situ for immediate use in subsequent chemical transformations, a strategy that avoids the isolation of the often hygroscopic reagent. thieme-connect.com This approach is particularly valuable in one-pot and multi-component reactions (MCRs), which enhance synthetic efficiency by combining several operational steps without isolating intermediates.

A notable application is in the Strecker synthesis of α-aminonitriles. In a one-pot, three-component reaction, this compound is used to catalyze the reaction between carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide. d-nb.info The in situ generation of an imine intermediate is facilitated by the reagent, leading to high yields of the desired α-aminonitriles under solvent-free conditions. d-nb.infothieme-connect.com

Another significant use is in one-pot esterification reactions. nih.gov Carboxylic acids can be converted to their corresponding esters in moderate to high yields by treating them with this compound, a base such as potassium carbonate, and an excess of an alcohol. nih.gov This method is effective for a range of primary, secondary, and tertiary alcohols. nih.gov The reaction likely proceeds through the formation of an acyloxyalkoxyphosphorane intermediate. nih.gov The efficiency of this one-pot process demonstrates the utility of using this compound without prior isolation.

Table 2: One-Pot Esterification of 3-Phenylpropionic Acid Using In Situ Generated this compound

| Entry | Alcohol | Product | Purified Yield (%) |

|---|---|---|---|

| 1 | MeOH | Methyl 3-phenylpropanoate | 79 |

| 2 | EtOH | Ethyl 3-phenylpropanoate | 95 |

| 3 | n-BuOH | Butyl 3-phenylpropanoate | 63 |

| 4 | Allyl alcohol | Allyl 3-phenylpropanoate | 53 |

| 5 | i-PrOH | Isopropyl 3-phenylpropanoate | 88 |

| 6 | t-BuOH | tert-Butyl 3-phenylpropanoate | 63 |

Data sourced from a study on one-pot esterification protocols. The reactions were conducted by treating 3-phenylpropionic acid with the specified alcohol, this compound (5 equiv.), and K₂CO₃ (11 equiv.) at room temperature for 24 hours. nih.gov

Mechanistic Investigations of Triphenylphosphane Dibromide Reactions

General Principles of Phosphorus-Mediated Reactivity

The reactivity of organophosphorus compounds like triphenylphosphane dibromide is largely governed by the phosphorus atom's ability to cycle between different oxidation states, most commonly P(III) and P(V). nptel.ac.in The formation of a strong phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide is a significant driving force for many of these reactions. wikipedia.org

Nucleophilic phosphine (B1218219) catalysis generally starts with the addition of a tertiary phosphine to a molecule with an electron-deficient multiple bond, which creates a reactive zwitterionic species. acs.org These intermediates can then react with various nucleophiles and electrophiles. acs.org In the context of this compound, the initial step is often the formation of a phosphonium (B103445) salt intermediate. wikipedia.org

Detailed Studies of Key Reaction Pathways

Halogenation Mechanisms: Nucleophilic Substitution Pathways

This compound is widely used for the conversion of alcohols to alkyl bromides. enamine.netcommonorganicchemistry.com The reaction mechanism is a bimolecular nucleophilic substitution (SN2) process, which leads to an inversion of the stereochemical configuration at the carbon atom. sinica.edu.twmanac-inc.co.jp

The process begins with the formation of an alkoxyphosphonium intermediate when the alcohol displaces a bromide ion from the this compound. sinica.edu.tw This intermediate is then attacked by a bromide ion in a backside displacement, yielding the alkyl bromide and triphenylphosphine oxide. sinica.edu.tw This method is particularly useful for converting primary and secondary alcohols into their corresponding bromides under neutral conditions. manac-inc.co.jp

A similar reaction, the Appel reaction, uses triphenylphosphine and a tetrahalomethane (like CBr₄) to achieve the same transformation. wikipedia.orgorganic-chemistry.org The mechanism also involves the formation of an oxyphosphonium intermediate, which then undergoes an SN2 displacement by the halide. organic-chemistry.org The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. wikipedia.org

Detailed research findings on the Appel reaction have elucidated two competing pathways, both involving the initial formation of a phosphonium ion pair. researchgate.netbeilstein-journals.org

Dehydration and Condensation Mechanisms

This compound is an effective reagent for dehydration reactions, such as the conversion of aldoximes to nitriles. arabjchem.orgresearchgate.net This reaction proceeds smoothly at room temperature in a solvent like acetonitrile (B52724), yielding the corresponding nitriles in high yields. arabjchem.orgresearchgate.net

In the context of condensation reactions, this compound has been investigated for the synthesis of 1,3,4-oxadiazoles through a cyclodehydration process. otterbein.edu Mechanistic hypotheses suggest that the reaction involves one molecule of this compound reacting with one molecule of a hydrazide. otterbein.edu However, studies have shown that using an excess of this compound is often necessary to compensate for side reactions, particularly its reaction with atmospheric moisture. enamine.netotterbein.edu

Esterification and Amidation Pathways: Phosphorane-Mediated Processes

This compound facilitates one-pot esterification of carboxylic acids with alcohols. nih.gov This process can achieve moderate to high yields and is particularly advantageous for chiral acids as it proceeds with minimal racemization. nih.gov The mechanism is believed to involve the formation of an acyloxyalkoxyphosphorane intermediate. nih.govnih.gov

The proposed pathway involves the reaction of this compound with the carboxylic acid to form an acyloxyphosphonium salt. The subsequent addition of an alcohol displaces the phosphonium group, leading to the formation of the ester. Steric factors play a significant role in the energetics of this reaction. nih.gov

| Carboxylic Acid | Alcohol | Ester | Yield (%) | Stereochemical Outcome |

| (S)-Cbz-phenylglycine | Ethanol | Ethyl (S)-Cbz-phenylglycinate | 95 | No racemization |

| Benzoic acid | Isopropanol | Isopropyl benzoate | 89 | N/A |

| 3-Phenylpropionic acid | Methanol | Methyl 3-phenylpropionate | 79 | N/A nih.gov |

| 3-Phenylpropionic acid | Ethanol | Ethyl 3-phenylpropionate | 95 | N/A nih.gov |

Ring-Opening Reaction Mechanisms for Heterocyclic Systems

This compound can be used to cleave ethers, including cyclic ethers like acetals. The mechanism involves the coordination of the this compound to the ether oxygen, followed by the formation of a bromophosphonium intermediate. A subsequent nucleophilic attack by a bromide ion results in the ring-opened product, yielding an alcohol and an alkyl bromide. This method is effective for cleaving protecting groups like tetrahydropyranyl (THP) ethers under low-temperature conditions.

Oxidation and Deoxygenation Mechanisms

This compound is involved in both oxidation and deoxygenation reactions. In combination with dimethyl sulfoxide (B87167) (DMSO), it can oxidize a variety of alcohols under mild conditions. researchgate.net

Conversely, it is a key component in deoxygenation reactions. For instance, the combination of triphenylphosphine and bromine is effective for the deoxygenation of sulfoxides to their corresponding sulfides. researchgate.net The mechanism for the deoxygenation of sulfoxides using triphenylphosphine often involves the initial coordination of the phosphine to the sulfoxide oxygen. This is followed by the formation of a transition state where the oxygen is transferred to the phosphorus, resulting in the sulfide (B99878) and triphenylphosphine oxide. organic-chemistry.orgbdmaee.net The strong P=O bond in triphenylphosphine oxide is a major driving force for this reaction. bdmaee.net

Recent studies have also explored photocatalytic deoxygenation of sulfoxides, where a radical chain mechanism is initiated. nih.govacs.org This process can involve the generation of a phosphoranyl radical from a radical/polar crossover. acs.org

Stereochemical Outcomes and Control in Transformations

The stereochemical course of reactions mediated by this compound (TPDB) is a critical aspect of its synthetic utility, often dictating the three-dimensional structure of the product. The outcomes, primarily inversion or retention of configuration, are highly dependent on the substrate and the reaction type.

In the classic conversion of alcohols to alkyl bromides, the reaction predominantly proceeds with a complete inversion of configuration at the stereogenic carbon center. ucc.iecdnsciencepub.com This outcome is a hallmark of the bimolecular nucleophilic substitution (SN2) mechanism. The alcohol is first activated by reacting with this compound to form an alkoxyphosphonium bromide intermediate. The bromide ion then acts as a nucleophile, attacking the carbon atom from the side opposite to the bulky phosphonium leaving group, resulting in the observed inversion of stereochemistry. cdnsciencepub.commasterorganicchemistry.com For instance, the reaction of a chiral alcohol like (R)-2-octanol with a combination of triphenylphosphine and a bromine source leads to the formation of the corresponding bromide with an inverted configuration.

However, retention of configuration can occur, particularly when neighboring group participation is possible. A notable example is the reaction of cholesterol with TPDB, which yields the cholesteryl bromide with retention of stereochemistry. acs.orgnrochemistry.com This is attributed to the involvement of the C5-C6 double bond, which forms a cyclopropyl (B3062369) cation intermediate, leading to the bromide attacking from the same face. nrochemistry.com

In contrast, esterification reactions catalyzed by this compound exhibit different stereochemical pathways. When a chiral carboxylic acid is esterified using an achiral alcohol, the reaction proceeds with little to no racemization, preserving the stereochemical integrity of the acid. acs.orgnih.gov More remarkably, when a chiral alcohol is used to esterify a carboxylic acid, the reaction occurs with complete retention of configuration at the alcohol's stereocenter. acs.orgnih.govnih.gov This is a significant advantage for synthesizing chiral esters without epimerization. For example, the reaction of 3-phenylpropionic acid with (R)-2-butanol using this compound results in the corresponding ester with complete retention of the 2-butoxy unit's configuration. acs.org

The cyclization of β- and γ-amino alcohols to form aziridines and azetidines, respectively, also proceeds with Walden inversion, further demonstrating the ability to control stereochemistry in ring-closing reactions promoted by TPDB. researchgate.net

Table 1: Stereochemical Outcomes of this compound Reactions

| Reaction Type | Chiral Substrate | Product Stereochemistry | Reference |

| Bromination | Chiral Alcohol | Inversion of configuration | ucc.iecdnsciencepub.com |

| Bromination | Cholesterol | Retention of configuration | acs.orgnrochemistry.com |

| Esterification | Chiral Carboxylic Acid | Little to no racemization | acs.orgnih.gov |

| Esterification | Chiral Alcohol | Retention of configuration | acs.orgnih.gov |

| Cyclization | β-amino alcohol | Walden inversion | researchgate.net |

Role of Intermediates (e.g., Acyloxyalkoxyphosphoranes, Betaines) and Transition States

The diverse reactivity of this compound is governed by the formation of several key reactive intermediates and the transition states that lead to them. The nature of these intermediates dictates the final product and its stereochemistry.

In the conversion of alcohols to alkyl bromides, the initial step is the reaction of the alcohol with this compound to form an alkoxyphosphonium bromide intermediate. acs.org This intermediate is essentially an activated form of the alcohol, with the hydroxyl group converted into a good leaving group (triphenylphosphine oxide). The subsequent step involves a nucleophilic attack by the bromide ion on the carbon atom bearing the phosphonium group. This proceeds through a classic SN2 transition state , where the nucleophile (Br⁻) attacks from the backside relative to the leaving group, leading to inversion of configuration. masterorganicchemistry.com

For the esterification of carboxylic acids, a more complex intermediate, the acyloxyalkoxyphosphorane , is proposed. acs.orgnih.govresearchgate.nettotal-synthesis.com The reaction pathway is believed to involve the initial reaction of this compound with the alcohol to form a dialkoxyphosphorane. libretexts.org This intermediate then reacts with the carboxylate (formed by the deprotonation of the carboxylic acid by a base) to generate the acyloxyalkoxyphosphorane. This pentacoordinate phosphorus species is highly reactive and subsequently collapses to form the desired ester and triphenylphosphine oxide. The stereochemical retention observed when using chiral alcohols suggests a mechanism where the alcohol's C-O bond is not broken during the ester formation. acs.orgnih.gov

While the term betaine (B1666868) (a neutral molecule with a positive and negative electrical charge at different locations within that molecule) is most famously associated with the Wittig reaction, the concept of zwitterionic intermediates is relevant to reactions involving triphenylphosphine. nih.govarchive.org In the context of this compound reactions, particularly esterification, the formation of an acyloxyphosphonium salt intermediate is a key step. acs.org This species, which is zwitterionic in nature, facilitates the subsequent nucleophilic substitution by the alcohol. In some proposed mechanisms, especially those related to the Mitsunobu reaction (which shares mechanistic features), betaine-like intermediates are explicitly invoked. For instance, in the cyclization of 2-amino alcohols, betaine intermediates are formed which then lead to aziridines.

Table 2: Key Intermediates in this compound Reactions

| Reaction Type | Key Intermediate(s) | Reference |

| Bromination of Alcohols | Alkoxyphosphonium bromide | acs.org |

| Esterification | Acyloxyalkoxyphosphorane, Acyloxyphosphonium salt | acs.orgnih.govresearchgate.net |

| Cyclization of Amino Alcohols | Betaine-like intermediates |

Applications in Advanced Organic Transformations

Regioselective and Stereoselective Functional Group Interconversions

Triphenylphosphine (B44618) dibromide is a key reagent for achieving specific and controlled changes to functional groups within a molecule, often with high selectivity for a particular position (regioselectivity) or spatial arrangement (stereoselectivity).

Conversion of Hydroxyl Compounds to Halides

A primary application of triphenylphosphine dibromide is the conversion of alcohols and their derivatives into the corresponding bromides. This transformation is fundamental in organic synthesis, as it converts a poor leaving group (hydroxyl) into a good leaving group (bromide), enabling subsequent nucleophilic substitution or elimination reactions.

Triphenylphosphine dibromide efficiently converts a wide range of alcohols, including primary, secondary, and tertiary ones, as well as phenols, into their corresponding alkyl and aryl bromides. researchgate.netthermofisher.comthermofisher.krsigmaaldrich.comminglangchem.com The reaction generally proceeds via an Sₙ2 mechanism, which involves the formation of an alkoxyphosphonium intermediate followed by nucleophilic attack by the bromide ion. manac-inc.co.jp This mechanism typically results in an inversion of configuration at the carbon center if it is chiral. researchgate.netresearchgate.net A significant advantage of this method is that it often proceeds with minimal side reactions like elimination or rearrangement, making it suitable for sensitive substrates. researchgate.net The reaction conditions are generally mild, often carried out in solvents like dichloromethane (B109758) or acetonitrile (B52724) at or below room temperature. Polymer-supported triphenylphosphine dibromide has also been developed to simplify product isolation. rsc.orgrsc.org

Table 1: Examples of Alcohol to Bromide Conversion

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Cyclopropyl (B3062369) carbinol | Cyclopropylmethyl bromide | 92 | CH₂Cl₂, 0–5°C, 1h | |

| Cinnamyl alcohol | Cinnamyl bromide | 85 | CH₃CN, 0°C, 15min |

Triphenylphosphine dibromide is also an effective reagent for the cleavage of ethers and acetals to produce alkyl bromides. enamine.netthieme-connect.com This reaction is particularly useful in deprotection strategies where ethers are used as protecting groups for alcohols. The reagent can selectively cleave various types of ethers under low-temperature conditions. The mechanism involves the coordination of the triphenylphosphine dibromide to the ether or acetal (B89532) oxygen, forming a bromophosphonium intermediate which is then attacked by a bromide ion to yield the alkyl bromide. This method has been shown to be effective for the cleavage of acetals in dichloromethane at low temperatures. rsc.org

The synthesis of vinyl bromides is another application of triphenylphosphine dibromide. researchgate.netthieme-connect.com It has been utilized in methods for preparing vinyl bromides from ketones. researchgate.netthieme-connect.com Vinyl halides are valuable synthetic intermediates, particularly in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. researchgate.net

Triphenylphosphine dibromide provides a mild and highly effective method for the direct conversion of silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and tetrahydropyranyl (THP) ethers, into their corresponding bromides. researchgate.netthieme-connect.comdatapdf.com This transformation is valuable as it bypasses the need for a separate deprotection step. datapdf.com The reaction proceeds efficiently at room temperature in solvents like dichloromethane. datapdf.com The cleavage of these silyl ethers occurs under neutral conditions, which is advantageous for substrates containing acid-sensitive functional groups. datapdf.comacs.org The rate of this conversion can be enhanced by the addition of a catalytic amount of zinc bromide. datapdf.comresearchgate.net

Table 2: Conversion of Silyl Ethers to Bromides

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Hindered trialkylsilyl ethers | PPh₃Br₂ | CH₂Cl₂, rt | Alkyl bromides | datapdf.com |

| TBDMS and THP ethers | PPh₃Br₂ | Mild conditions | Bromides | researchgate.netthieme-connect.com |

Carboxylic Acid Derivatization

Triphenylphosphine dibromide is a useful reagent for the activation of carboxylic acids, facilitating their conversion into various derivatives. It can be used to prepare acyl bromides from carboxylic acids or their corresponding silyl esters under mild, neutral conditions. manac-inc.co.jpdatapdf.comacs.org These acyl bromides are important intermediates for acylation reactions. enamine.net

Furthermore, triphenylphosphine dibromide, in combination with an alcohol and a base, enables the one-pot esterification of carboxylic acids. thieme-connect.comnih.govnih.gov This method is notable for proceeding with high yields (ranging from 30-95%) and, for chiral acids, with little to no loss of stereochemical integrity. nih.govnih.gov The reaction is believed to proceed through an acyloxyalkoxyphosphorane intermediate. nih.govnih.gov This direct esterification offers advantages over traditional two-step procedures that involve the isolation of an acid halide intermediate. nih.gov

Nitrogen-Containing Compound Transformations

A simple and convenient method for synthesizing nitriles involves the dehydration of aldoximes using triphenylphosphine dibromide. arabjchem.orgresearchgate.netresearchgate.net This reaction is typically performed in acetonitrile at room temperature and successfully converts a wide variety of aromatic and heteroaromatic aldoximes into their corresponding nitriles in high yields. arabjchem.orgresearchgate.net This dehydration protocol is among the cleanest routes for nitrile synthesis as it circumvents the need for toxic inorganic cyanides. arabjchem.orgrhhz.net The mild conditions and high efficiency make it a valuable alternative to other methods that may require harsh conditions or expensive catalysts. arabjchem.org

Table 2: Dehydration of Aldoximes to Nitriles with Triphenylphosphine Dibromide

| Aldoxime Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldoxime | Benzonitrile | 95 | arabjchem.orgresearchgate.net |

| 4-Methylbenzaldoxime | 4-Methylbenzonitrile | 92 | arabjchem.orgresearchgate.net |

| 4-Methoxybenzaldoxime | 4-Methoxybenzonitrile | 93 | arabjchem.orgresearchgate.net |

| 4-Chlorobenzaldoxime | 4-Chlorobenzonitrile | 91 | arabjchem.orgresearchgate.net |

| 3-Bromobenzaldoxime | 3-Bromobenzonitrile | 94 | arabjchem.orgresearchgate.net |

| 2-Nitrobenzaldoxime | 2-Nitrobenzonitrile | 90 | arabjchem.orgresearchgate.net |

Triphenylphosphine dibromide, in combination with tetrabutylammonium (B224687) nitrite (B80452) (n-Bu₄NNO₂), constitutes a novel and efficient reagent system for the synthesis of N-nitrosamines and azides. researchgate.netthieme-connect.comresearchgate.net This system facilitates the conversion of secondary amines into their corresponding N-nitrosamines and hydrazine (B178648) derivatives into azides. researchgate.net The reactions proceed under mild conditions, from 0°C to room temperature, and are noted for providing excellent yields of the desired products. researchgate.net

Triphenylphosphine dibromide has been demonstrated to be a highly efficient reagent for promoting the ring-opening of aziridines to yield β-bromo amines. researchgate.netthieme-connect.com This transformation is effective for both activated and non-activated aziridines, highlighting the reagent's broad applicability. researchgate.netthieme-connect.com The reaction is characterized by its high efficiency, providing the β-bromo amine products in excellent yields within a short reaction time. researchgate.netthieme-connect.com The inherent strain of the three-membered aziridine (B145994) ring makes it susceptible to such nucleophilic ring-opening reactions. clockss.org

The cyclization of amino alcohols to form cyclic amines is another important transformation facilitated by triphenylphosphine dibromide. enamine.netresearchgate.net The reagent is particularly effective for the cyclization of β- and γ-amino alcohols, leading to the formation of strained heterocycles like aziridines and azetidines, respectively. thieme-connect.com This method is widely employed for aziridine ring closure and is known to produce the cyclic amine products in high yields. clockss.org

Sulfur-Containing Compound Transformations

Triphenylphosphine dibromide also demonstrates significant utility in the transformation of sulfur-containing compounds, particularly in oxidation and deoxygenation reactions.

The combination of triphenylphosphine dibromide with dimethyl sulfoxide (B87167) (DMSO) serves as an effective alternative to the classical Swern oxidation for the conversion of alcohols to aldehydes and ketones. researchgate.netthieme-connect.com This method allows for the oxidation of a variety of alcohols under mild conditions. researchgate.net The Swern oxidation traditionally utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, which can be toxic and moisture-sensitive. organic-chemistry.orgorganic-chemistry.org The PPh₃Br₂/DMSO system provides a valuable alternative, avoiding these harsh reagents. researchgate.netthieme-connect.com The reaction is typically carried out at low temperatures, similar to the Swern protocol, to minimize side reactions. researchgate.net

Table 2: Comparison of PPh₃Br₂/DMSO Oxidation with Classical Swern Oxidation

| Feature | PPh₃Br₂/DMSO System | Classical Swern Oxidation |

| Activating Agent | Triphenylphosphine dibromide | Oxalyl chloride, Trifluoroacetic anhydride |

| Reaction Conditions | Mild, low temperature (-78 °C) | Harsh, low temperature (-78 to -60 °C) |

| Substrate Scope | Primary and secondary alcohols | Primary and secondary alcohols |

| Byproducts | Triphenylphosphine oxide, Dimethyl sulfide (B99878) | Dimethyl sulfide, CO, CO₂, Chloride salts |

This table provides a general comparison based on available literature. researchgate.netthieme-connect.comorganic-chemistry.orgorganic-chemistry.org

The reagent system formed from triphenylphosphine and bromine (which generates PPh₃Br₂ in situ), in the presence of copper(I) bromide (CuBr), is an effective promoter for the deoxygenation of sulfoxides to their corresponding sulfides. oup.comoup.comresearchgate.net This transformation is significant in organic synthesis, where sulfoxides may be used as activating groups and subsequently need to be removed. oup.com The reaction proceeds in excellent yields and displays good chemoselectivity, tolerating other functional groups such as carbon-carbon double bonds and ketones. oup.comoup.com The deoxygenation is typically carried out in a solvent like acetonitrile under reflux conditions. oup.comoup.com While various methods exist for sulfoxide deoxygenation, many suffer from limitations like harsh conditions or the use of expensive reagents, making the PPh₃Br₂-based system a valuable addition to the synthetic chemist's toolbox. oup.comnih.gov

Catalytic Roles in Complex Reactions

Beyond stoichiometric applications, triphenylphosphine dibromide can also function as a catalyst, facilitating complex multi-component reactions and playing a role in asymmetric synthesis.

Asymmetric Synthesis Applications

Triphenylphosphine dibromide has been noted for its use as a catalyst in asymmetric synthesis reactions. biosynth.com While specific, detailed examples in the provided search results are limited, its utility in creating chiral molecules is an area of interest. For instance, it is mentioned in the context of the enantioselective synthesis of certain compounds, highlighting its potential to influence stereochemical outcomes. biosynth.com The mechanism often involves the formation of chiral phosphonium (B103445) intermediates that guide the stereoselectivity of the reaction.

Facilitation of Multi-component Reactions (e.g., Mannich Reactions)

Triphenylphosphine dibromide has been identified as an effective catalyst for one-pot, three-component Mannich reactions. researchgate.netsemanticscholar.org The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that combines an aldehyde, an amine, and a carbonyl compound to produce a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgnih.gov These products are valuable intermediates in the synthesis of various pharmaceuticals and natural products. researchgate.net

The catalytic role of PPh₃Br₂ in these reactions is significant, enabling the efficient synthesis of β-carbamate ketones from aldehydes, ketones, and carbamates under solvent-free conditions. researchgate.netsemanticscholar.org While the precise mechanism of PPh₃Br₂ catalysis in all Mannich-type reactions is not always fully elucidated, it is believed to activate the substrates, facilitating the key bond-forming steps. semanticscholar.org It is important to note that for some carbamate-based three-component reactions, the pathway may proceed through a sequential aldol (B89426) condensation and aza-Michael addition rather than a traditional Mannich-type mechanism. semanticscholar.org

Integration in Total Synthesis Strategies of Complex Natural Products

Triphenylphosphine dibromide (PPh₃Br₂) serves as a crucial reagent in the multi-step total synthesis of various complex natural products. Its primary role is often the mild and selective conversion of alcohols to alkyl bromides, a key transformation for subsequent coupling or cyclization reactions.

One prominent example is its application in the Corey-Fuchs reaction, a two-step process for converting aldehydes into terminal alkynes. rsc.org This methodology is instrumental in extending carbon chains, a common requirement in natural product synthesis. In a typical sequence, an aldehyde reacts with a phosphonium ylide, generated from triphenylphosphine and carbon tetrabromide, to form a dibromo-olefin. rsc.org Subsequent treatment with a strong base, such as n-butyllithium, results in the formation of the terminal alkyne. rsc.org

This strategy has been successfully employed in the total synthesis of marine-derived natural products like (-)-dactylolide. In one approach, a key fragment was subjected to the Corey-Fuchs reaction using triphenylphosphine and carbon tetrabromide to generate a dibromoalkene, which was then converted to a terminal alkyne ester. rsc.org This alkyne was a critical building block for the final structure. rsc.org Similarly, the synthesis of seragamide A, a peptide-polyketide compound, utilized the Corey-Fuchs reaction to create a necessary alkyne fragment for a subsequent Cadiot–Chodkiewicz coupling. rsc.org

Beyond the Corey-Fuchs reaction, PPh₃Br₂ is directly used for the stereospecific conversion of alcohols to bromides, often with inversion of configuration, which is critical for establishing the correct stereochemistry in the final natural product. For instance, in the synthesis of the sex pheromone of the pine sawfly, (2S,3S,7S)-3,7-Dimethylpentadecan-2-yl acetate (B1210297), PPh₃Br₂ is employed for the bromination of an alcohol precursor, a key step in constructing the carbon skeleton. researchgate.net The reagent's ability to effect this transformation on substrates with sensitive functionalities, such as double bonds or protecting groups, without causing side reactions like elimination or rearrangement, makes it invaluable in complex synthetic routes. researchgate.netenamine.net

The table below summarizes the application of Triphenylphosphine Dibromide in the synthesis of specific natural products.

| Natural Product | Synthetic Strategy | Role of Triphenylphosphine Dibromide | Research Finding |

| (-)-Dactylolide | Corey-Fuchs Reaction | Reagent for the formation of a dibromoalkene from an aldehyde. | The resulting dibromoalkene is a precursor to a terminal alkyne, a key building block for the macrolide structure. rsc.org |

| Seragamide A | Corey-Fuchs Reaction | Used with CBr₄ to generate a dibromo compound from an aldehyde. | This intermediate was converted to a terminal alkyne necessary for a subsequent Cadiot–Chodkiewicz coupling reaction. rsc.org |

| (2S,3S,7S)-3,7-Dimethylpentadecan-2-yl acetate | Bromination | Conversion of a key alcohol intermediate to the corresponding bromide. | Enables the construction of the carbon skeleton of the pine sawfly sex pheromone. researchgate.net |

Development of Novel Reagent Systems Involving Triphenylphosphane Dibromide

Research has focused on expanding the synthetic utility of triphenylphosphine dibromide by combining it with other reagents to create novel systems with unique reactivity. These systems often exhibit enhanced selectivity, milder reaction conditions, and broader substrate scope compared to using PPh₃Br₂ alone.

One area of development involves its use in oxidation reactions. The combination of PPh₃Br₂ with dimethyl sulfoxide (DMSO) provides an alternative to the classical Swern oxidation for the conversion of a variety of alcohols to aldehydes and ketones under mild conditions. researchgate.net

Another significant advancement is the development of reagent systems for nitrogen-based transformations. For example:

Nitration: The PPh₃Br₂/AgNO₃ system allows for the highly chemoselective nitration of aromatic amines under mild conditions. researchgate.net

N-Nitrosamines and Azides: A combination of PPh₃Br₂ with tetra-n-butylammonium nitrite (n-Bu₄NNO₂) serves as an efficient reagent for preparing N-nitrosamines from amines and azides from hydrazine derivatives at low temperatures. researchgate.net

The scope of PPh₃Br₂ has also been extended to deoxygenation reactions. The PPh₃Br₂/CuBr system has been shown to be an effective promoter for the deoxygenation of sulfoxides to their corresponding sulfides in excellent yields. researchgate.net

Furthermore, novel one-pot procedures have been developed for common transformations, simplifying synthetic protocols. A notable example is the one-pot esterification of carboxylic acids. nih.gov By treating a carboxylic acid with triphenylphosphine dibromide, a base (like K₂CO₃), and an alcohol, the corresponding ester can be formed in moderate to high yields (30-95%). nih.gov This method avoids the need to first isolate the acyl halide intermediate. nih.gov

The development of polymer-supported triphenylphosphine (PS-TPP) has led to reagent systems that simplify product purification. The polymer-supported triphenylphosphine dibromide (PS-TPP–Br₂) complex can be used to convert alcohols into alkyl bromides, with the phosphine (B1218219) oxide byproduct being easily removed by filtration. rsc.org Building on this, the PS-TPP–I₂–imidazole (B134444) system was developed, where the addition of imidazole enhances reactivity and neutralizes the liberated acid, improving reaction yields. rsc.org

The table below details some of the novel reagent systems incorporating triphenylphosphine dibromide.

| Reagent System | Application | Research Finding |

| PPh₃Br₂ / DMSO | Oxidation of Alcohols | Provides a good alternative to Swern oxidation for converting alcohols to aldehydes and ketones under mild conditions. researchgate.net |

| PPh₃Br₂ / AgNO₃ | Nitration of Aromatic Amines | Enables novel and highly chemoselective nitration under mild reaction conditions. researchgate.net |

| PPh₃Br₂ / n-Bu₄NNO₂ | Synthesis of N-Nitrosamines and Azides | Efficiently prepares N-nitrosamines and azides from corresponding amines and hydrazines in excellent yields. researchgate.net |

| PPh₃Br₂ / CuBr | Deoxygenation of Sulfoxides | Effectively promotes the deoxygenation of sulfoxides to sulfides. researchgate.net |

| PPh₃Br₂ / Base / Alcohol | One-Pot Esterification | Converts carboxylic acids directly to esters in moderate to high yields, avoiding the isolation of acyl halide intermediates. nih.gov |

| PS-TPP–Br₂ | Bromination of Alcohols | A polymer-supported reagent that simplifies purification by allowing the phosphine oxide byproduct to be removed by filtration. rsc.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to characterizing the electronic nature of triphenylphosphine (B44618) dibromide and related species. The reactivity of trivalent phosphorus compounds, canonically regarded as nucleophilic, can be significantly altered by their molecular geometry. mit.edu Geometric distortions away from the typical symmetric structure can stabilize a phosphorus-based acceptor orbital, enabling electrophilic reactivity. mit.edu

In the case of dihalotriphenylphosphoranes, a key aspect of their electronic structure is the nature of the phosphorus-halogen bonds, which can exist in either a covalent pentacoordinate form (trigonal bipyramidal geometry) or an ionic tetrahalophosphonium salt form. researchgate.net DFT calculations and spectroscopic analyses are used to probe these forms. For instance, studies on related phosphine-halogen adducts use DFT to explain their electronic structure, redox properties, and spectral characteristics. researchgate.netnih.gov

Computational studies on related systems, such as gold-triphenylphosphine clusters, use quantum chemical methods to explore electronic transitions and orbital energies, providing a template for understanding the electronic contributions of the triphenylphosphine moiety. aip.org The frontier molecular orbitals (HOMO and LUMO) are of particular interest as they govern the molecule's reactivity. In many reactions, triphenylphosphine-based reagents act as ligands where their donor/acceptor and steric features are crucial for catalytic activity. researchgate.net

| Computational Method | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| DFT & Ab Initio | Electronic structure of d8-d8 dimers | Revealed differences in orbital ordering for Pd vs. Pt complexes, explaining differing photophysical properties. | caltech.edu |

| DFT | Phosphinoferrocene Stibine Electronic Structure | Confirmed P→Sb donor-acceptor interactions, influenced by the oxidation state of the stibine. | nih.govacs.org |

| DFT & Solid-State NMR | Electronic structure of nontrigonal phosphorus triamides | Geometric distortion from C3v symmetry enables electrophilic reactivity at the phosphorus center. | mit.edu |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling, particularly with DFT, is a powerful approach to elucidating the complex mechanisms of reactions involving triphenylphosphine dibromide. byu.edu A primary application is in substitution reactions, such as the conversion of alcohols to alkyl bromides, which is analogous to the well-known Appel reaction. organic-chemistry.org The mechanism proceeds through the formation of an alkoxyphosphonium intermediate. researchgate.netorganic-chemistry.org Computational studies on related phosphine-assisted dehydroxylative transformations have shown that this intermediate can either be directly attacked by a nucleophile (like Br⁻) in an Sₙ2 fashion or, if stabilized by adjacent heteroatoms, can form a stable alkyl cation. researchgate.net

In one-pot esterification reactions using triphenylphosphine dibromide, molecular modeling studies have supported a proposed pathway involving the intermediate generation of an acyloxyalkoxyphosphorane. nih.govacs.org The energetics of forming this intermediate were found to govern the required reaction conditions. nih.gov Similarly, extensive DFT investigations of the Mitsunobu reaction, which shares mechanistic features, have detailed a complex hypersurface involving betaine (B1666868) and phosphorane intermediates. acs.org

Proposed mechanisms are often supported by DFT calculations that map the potential energy surface, identifying transition states and intermediates. For example, in a novel Appel-type reaction, a mechanism was proposed involving the formation of a bromotriphenylphosphonium cation with a hydantoin-based counter-anion. rsc.org

| Reaction Type | Proposed Intermediate | Computational Finding | Reference |

|---|---|---|---|

| Esterification | Acyloxyalkoxyphosphorane | Energy to form this intermediate governs reaction conditions. | nih.gov |

| Dehydroxylative C-Br bond formation | Alkoxyphosphonium salt | Intermediate is directly attacked by Br⁻ via an Sₙ2 mechanism. | researchgate.net |

| Appel Reaction | Oxyphosphonium intermediate | Oxygen is transformed into a good leaving group, followed by Sₙ2 displacement by halide. | organic-chemistry.orgnrochemistry.com |

| Mitsunobu Reaction | Dialkoxyphosphorane and Acyloxyalkoxyphosphorane | The reaction can proceed through pathways leading to either inversion or retention of stereochemistry. | acs.org |

Prediction of Stereoselectivity and Regioselectivity in Synthetic Pathways

Computational chemistry provides powerful tools for predicting the stereochemical and regiochemical outcomes of reactions. rsc.org In reactions involving triphenylphosphine dibromide, such as the conversion of alcohols to bromides, the stereochemistry is often dictated by an Sₙ2 mechanism at the carbon center, leading to an inversion of configuration. organic-chemistry.orgresearchgate.net This is a common feature of Appel-type reactions. organic-chemistry.orgnrochemistry.com However, in some esterification protocols using triphenylphosphine dibromide with chiral alcohols, the reaction proceeds with complete retention of configuration at the alcohol's stereogenic center. nih.gov

Computational models can explain these outcomes. For the Mitsunobu reaction, DFT studies show that the final ester can be formed via an Sₙ2 mechanism (inversion) or via an intramolecular substitution within a pseudorotated acyloxyalkoxyphosphorane intermediate (retention). acs.org This highlights the capability of computational methods to dissect complex pathways that control stereoselectivity. acs.orgresearchgate.net

Regioselectivity can also be predicted. Models based on the relative stabilities of reaction intermediates, calculated using DFT, have been successfully used to predict the outcomes of nucleophilic aromatic substitution reactions. researchgate.net Although sometimes challenging, transition state calculations can also yield quantitatively useful results. researchgate.net Automated quantum mechanics-based workflows have been developed to predict the regioselectivity of other complex transformations, such as Heck reactions, by calculating the relative energies of post-insertion complexes, demonstrating the predictive power of these methods. chemrxiv.org

Structure-Reactivity Relationships Derived from Computational Methods

Computational methods are adept at establishing relationships between molecular structure and chemical reactivity. For reactions utilizing triphenylphosphine dibromide, steric factors have been shown to play a significant role. nih.gov In a one-pot esterification, molecular modeling indicated that steric interactions within the acyloxyalkoxyphosphorane intermediate are crucial in determining the energetics and efficiency of the reaction. nih.gov This was supported by experimental results where bulky alcohols showed different reactivity. nih.gov

Solvent Effects in Mechanistic Studies

The solvent is a critical component of most chemical transformations, capable of significantly influencing reaction rates and selectivity. whiterose.ac.uk Computational mechanistic studies must often account for solvent effects to provide an accurate picture of the reaction in solution. The choice of solvent model in DFT calculations can be crucial, especially when reaction pathways involve species with different charges, as the results can be very sensitive to this choice. chemrxiv.org

In reactions like the Suzuki-Miyaura coupling, which often involves phosphine (B1218219) ligands, the solvent plays a key role. researchgate.net Dipolar aprotic solvents like DMF are common because they can dissolve a wide range of organic compounds and inorganic salts and can coordinate to metal complexes. whiterose.ac.uk Computational studies on related phosphine dihalide reagents have been performed in both the gas phase and in solution, explicitly modeling the influence of the solvent environment. acs.org

For some reactions, the solvent can even alter the stereochemical outcome. For instance, computational studies of the Hiyama cross-coupling have shown that the retention of configuration observed in THF can be explained by a fluorine-bridged cyclic transition state formed from a pentacoordinate silicate, a structure stabilized by the solvent. wiley-vch.de This demonstrates that a comprehensive computational study of reactions involving triphenylphosphine dibromide must consider the dynamic and electrostatic effects of the solvent to accurately model the reaction mechanism and predict outcomes. uni-muenchen.de

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of triphenylphosphine (B44618) dibromide, offering specific data from different nuclei (¹H, ¹³C, and ³¹P) to confirm its identity, purity, and the electronic environment of the phosphorus center.

Proton (¹H) NMR spectroscopy is utilized to verify the presence and arrangement of hydrogen atoms within the molecule, primarily those on the phenyl rings. In the bromotriphenylphosphonium cation, the protons on the three phenyl rings are chemically equivalent but magnetically distinct, giving rise to complex multiplets in the aromatic region of the spectrum.

The electron-withdrawing effect of the positively charged phosphonium (B103445) center causes a downfield shift of the aromatic proton signals compared to neutral triphenylphosphine. The signals for the ortho, meta, and para protons typically appear in the range of δ 7.5–8.2 ppm. The coupling between the phosphorus-31 nucleus and the ortho-protons of the phenyl rings (³JP-H) further complicates the splitting pattern, providing valuable structural information. The integration of the aromatic region should correspond to 15 protons, which serves as a key indicator for assessing the purity of the sample against proton-containing impurities.

Table 1: Representative ¹H NMR Data for the Phenyl Group in a Triphenylphosphonium Cation Data is illustrative for a typical triphenylphosphonium moiety.

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ortho-H | 7.80 - 7.95 | m | - |

| meta-H | 7.60 - 7.75 | m | - |

| para-H | 7.60 - 7.75 | m | - |

Carbon (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of triphenylphosphine dibromide. The spectrum typically displays four distinct signals for the phenyl carbons due to the symmetry of the cation. These correspond to the ipso (the carbon directly bonded to phosphorus), ortho, meta, and para carbons.

A key feature of the ¹³C NMR spectrum is the observation of coupling between the phosphorus-31 nucleus and the phenyl carbons. The magnitude of the P-C coupling constant (JP-C) varies depending on the number of bonds separating the two nuclei. The one-bond coupling to the ipso-carbon (¹JP-C) is the largest, typically in the range of 80-100 Hz. The two-bond, three-bond, and four-bond couplings (²JP-C, ³JP-C, ⁴JP-C) are progressively smaller, providing unambiguous assignment of the carbon signals.

Table 2: Typical ¹³C NMR Data for the Bromotriphenylphosphonium Cation Data is representative and may vary based on solvent and experimental conditions.

| Carbon Position | Chemical Shift (δ) ppm | P-C Coupling Constant (JP-C) Hz |

| ipso-C | 118 - 120 | ¹J ≈ 88 Hz |

| ortho-C | 133 - 135 | ²J ≈ 10 Hz |

| meta-C | 130 - 132 | ³J ≈ 13 Hz |

| para-C | 135 - 137 | ⁴J ≈ 3 Hz |

Phosphorus (³¹P) NMR is the most direct method for characterizing the phosphorus center in triphenylphosphine dibromide. Since ³¹P has a nuclear spin of I = ½ and a natural abundance of 100%, this technique is highly sensitive. oxinst.com The chemical shift (δ) is highly indicative of the oxidation state and coordination environment of the phosphorus atom.

For triphenylphosphine dibromide, which exists as [Ph₃PBr]⁺Br⁻, the phosphorus is in a +5 oxidation state, resulting in a significant downfield shift compared to its precursor, triphenylphosphine (P(III), δ ≈ -5 ppm). The ³¹P NMR spectrum of triphenylphosphine dibromide shows a single resonance, typically in the range of δ +48 to +59 ppm. For instance, a chemical shift of 48.3 ppm has been reported in dichloromethane (B109758). The analogous dichlorophosphorane, [Ph₃PCl]⁺Cl⁻, exhibits a signal around δ +58.6 ppm. researchgate.net This distinct chemical shift provides unequivocal evidence for the formation of the pentavalent phosphonium species and is a powerful tool for monitoring reactions involving this reagent.

Table 3: Comparative ³¹P NMR Chemical Shifts

| Compound | Phosphorus Oxidation State | Typical Chemical Shift (δ) ppm |

| Triphenylphosphine (Ph₃P) | +3 | ~ -5 |

| Triphenylphosphine Dibromide ([Ph₃PBr]⁺Br⁻) | +5 | +48 to +59 |

| Triphenylphosphine Oxide (Ph₃PO) | +5 | ~ +25 to +35 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular mass and elemental composition of the ionic components of triphenylphosphine dibromide. Soft ionization techniques are required to analyze the intact phosphonium cation.

Electrospray ionization (ESI) is an ideal soft ionization technique for analyzing pre-formed ions in solution, such as the bromotriphenylphosphonium cation. researchgate.net In positive-ion mode ESI-MS, the analysis of a solution of triphenylphosphine dibromide will readily show a prominent signal corresponding to the [Ph₃PBr]⁺ cation.

A crucial diagnostic feature of this ion is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are separated by two mass units. Consequently, the mass spectrum will display two peaks of nearly equal intensity for the [Ph₃P⁷⁹Br]⁺ and [Ph₃P⁸¹Br]⁺ isotopologues. This "doublet" signature provides definitive confirmation of the presence of one bromine atom in the cation. The bromide counter-ion, Br⁻, is not observed in the positive-ion spectrum.

Table 4: ESI-MS Data for the Bromotriphenylphosphonium Cation

| Ion | Calculated Monoisotopic Mass (m/z) | Key Feature |

| [C₁₈H₁₅P⁷⁹Br]⁺ | 341.01 | Isotopic peak 1 |

| [C₁₈H₁₅P⁸¹Br]⁺ | 343.01 | Isotopic peak 2 (~1:1 intensity with peak 1) |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of phosphonium salts in complex mixtures. nih.govnottingham.ac.uk A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be developed to separate the polar [Ph₃PBr]⁺ cation from other components in a reaction mixture.

Following chromatographic separation, the cation is detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this technique, the [Ph₃PBr]⁺ parent ion (precursor ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern (product ion spectrum) is characteristic of the molecule's structure. Potential fragmentation pathways for the [Ph₃PBr]⁺ cation include the loss of a phenyl group or cleavage of the P-Br bond, providing an additional layer of certainty in its identification. This method is particularly valuable for monitoring the consumption of the reagent and the formation of products in organic synthesis. nih.gov

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used analytical technique for identifying functional groups within a molecule. rsc.org The absorption of infrared radiation excites molecules into a higher vibrational state, and the specific frequencies at which a molecule absorbs are characteristic of its constituent chemical bonds. rsc.org For triphenylphosphine dibromide, the IR spectrum is dominated by absorptions arising from the triphenylphosphine moiety, as the phosphorus-bromine bonds are expected to absorb at lower frequencies, typically outside the standard mid-IR range.

The key functional groups and their characteristic IR absorptions are detailed below:

Phenyl Group (C₆H₅): The spectrum shows multiple bands characteristic of the monosubstituted benzene (B151609) rings. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are observed in the 1600-1430 cm⁻¹ region.

Phosphorus-Phenyl Bond (P-Ph): The P-Ph linkage also gives rise to characteristic absorptions. A notable band, often referred to as the "P-Ar" stretch, can be found in the spectrum. sdstate.edu

Phosphorus-Bromine Bond (P-Br): Vibrations involving heavier atoms like bromine and phosphorus occur at much lower frequencies. The P-Br stretching frequencies are generally expected to fall below 400 cm⁻¹, a region accessible by far-IR spectroscopy. unam.mx

The table below summarizes the primary IR absorptions used for the functional group identification of triphenylphosphine dibromide.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Ring Stretching | 1600 - 1430 |

| Phenyl C-H | Out-of-plane Bending | 760 - 740 and 700 - 680 |

| Phosphorus-Phenyl (P-Ph) | Stretching | ~1100 |

| Phosphorus-Bromine (P-Br) | Stretching | < 400 |

This table presents typical ranges for the specified functional groups.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a light scattering technique that provides detailed information about a molecule's vibrational modes and is complementary to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light, known as the Raman effect. nih.gov The resulting spectrum of scattered light intensity versus frequency shift provides a unique pattern for a given molecule, often referred to as a "molecular fingerprint". nih.govscitechdaily.com

This molecular fingerprint allows for the unambiguous identification of triphenylphosphine dibromide and its differentiation from structurally similar compounds, such as the starting material triphenylphosphine or its common oxidation byproduct, triphenylphosphine oxide. While some vibrational modes may be active in both IR and Raman spectra, the relative intensities of the peaks can differ significantly, providing complementary structural information. Raman spectroscopy is particularly effective for observing symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in the IR spectrum. The unique pattern of frequencies and intensities in its Raman spectrum serves as a definitive identifier for the compound. nih.gov

| Technique | Principle | Information Provided | Application for Triphenylphosphine Dibromide |

| Raman Spectroscopy | Inelastic scattering of photons by molecular vibrations. | A unique pattern of vibrational modes based on polarizability changes. | Provides a distinct "molecular fingerprint" for identification and quality control. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. cam.ac.uk The technique involves diffracting a beam of X-rays off a single crystal of the substance. The angles and intensities of the diffracted beams are measured and used to compute a three-dimensional electron density map of the crystal, from which the mean atomic positions, bond lengths, and bond angles can be determined with high precision. cam.ac.uk

For triphenylphosphine dibromide, single-crystal X-ray diffraction studies have been crucial in defining its molecular geometry. The data from such analyses confirm the arrangement of the three phenyl groups and the two bromine atoms around the central phosphorus atom. This technique provides unambiguous evidence of the compound's structure, for instance, whether it exists as a covalent trigonal bipyramidal molecule (PPh₃Br₂) or as an ionic salt ([PPh₃Br]⁺Br⁻) in the solid state. nih.gov The analysis yields precise measurements of P-Br and P-C bond lengths and the various C-P-C, C-P-Br, and Br-P-Br bond angles that define the molecular architecture.

The following table contains representative structural parameters for a pentacoordinate phosphorus compound similar to what would be determined by X-ray crystallography.

| Structural Parameter | Atom Pair/Triplet | Typical Value |

| Bond Length | P-Br (axial) | ~2.25 Å |

| Bond Length | P-Br (equatorial) | ~2.15 Å |

| Bond Length | P-C (equatorial) | ~1.80 Å |

| Bond Angle | C-P-C (equatorial) | ~120° |

| Bond Angle | Br(axial)-P-Br(axial) | ~180° |

| Bond Angle | Br(axial)-P-C(equatorial) | ~90° |

Note: The values presented are illustrative for a trigonal bipyramidal geometry and may vary based on the specific crystalline form.

In-situ Monitoring of Reactions Using Spectroscopic Methods

In-situ spectroscopic monitoring allows for the real-time analysis of a chemical reaction as it proceeds, without the need to withdraw samples. spectroscopyonline.com Techniques such as IR and Raman spectroscopy are particularly well-suited for this purpose, enabling researchers to track the concentrations of reactants, intermediates, and products over time. This approach provides valuable insights into reaction kinetics, mechanisms, and the presence of transient species that might be missed by conventional offline analysis. spectroscopyonline.comnih.gov

Reactions involving triphenylphosphine dibromide, such as the conversion of alcohols to alkyl bromides or the synthesis of iminophosphoranes, can be effectively monitored in-situ. rsc.orgchemicalbook.com For example, by inserting a Raman or an attenuated total reflectance (ATR)-IR probe directly into the reaction vessel, one can observe the disappearance of the alcohol's O-H stretching band while simultaneously tracking the formation of the product. This continuous data stream facilitates precise determination of reaction endpoints and helps in optimizing process parameters like temperature and reagent addition rates. The development of time-resolved in-situ (TRIS) techniques has further expanded these capabilities, allowing for the study of very fast or solvent-free mechanochemical reactions. nih.govbirmingham.ac.uk

| Advantage of In-situ Monitoring | Description |

| Real-Time Data | Provides continuous information on species concentration throughout the reaction. |

| Kinetic Analysis | Allows for the direct measurement of reaction rates and the determination of kinetic parameters. |

| Intermediate Detection | Can identify and track the concentration of short-lived or transient intermediates. |

| Process Optimization | Facilitates the efficient optimization of reaction conditions and precise endpoint determination. |

| Enhanced Safety | Reduces the need for manual sampling of potentially hazardous reaction mixtures. |

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in Utilization

A major challenge in using triphenylphosphine-based reagents is the generation of triphenylphosphine (B44618) oxide (TPPO) as a stoichiometric byproduct in reactions like the Wittig, Appel, and Mitsunobu. scientificupdate.comchemistryviews.org The removal of TPPO often requires difficult chromatographic separation, and its disposal as waste contributes to poor atom economy and environmental concerns. scientificupdate.comechemi.com Consequently, a significant focus of green chemistry is the development of methods to recycle TPPO back into triphenylphosphine (TPP), creating a more circular chemical process. chemistryviews.org

Key Sustainable Strategies:

Recycling of Triphenylphosphine Oxide (TPPO): The industrial and academic communities are actively researching scalable and cost-effective methods for the reductive cleavage of the strong P–O bond in TPPO. sci-hub.se

Chemical Reduction: Industrial processes, such as the one developed by BASF, involve a two-step sequence where TPPO is first chlorinated with agents like phosgene (B1210022) and then reduced with aluminum powder. scientificupdate.com Other reducing agents like hexachlorodisilane (B81481) have also been reported. scientificupdate.com

Electrochemical Reduction: A promising green approach is the direct electrochemical reduction of TPPO to TPP. sci-hub.senih.gov This method can be highly efficient, avoiding the need for stoichiometric chemical reductants and operating under mild conditions. sci-hub.senih.gov Recent studies detail a single-step electroreduction using an aluminum anode, which continuously regenerates a Lewis acid to activate the TPPO for reduction. sci-hub.senih.gov

Polymer-Supported Reagents: The use of polymer-supported triphenylphosphine dibromide (PS-TPPDB) is a key strategy to improve the green profile of reactions. rsc.org This approach tethers the reagent to a solid support, which offers several advantages:

Simplified Purification: The solid-supported byproduct (polymer-supported TPPO) can be easily removed by simple filtration, eliminating the need for tedious chromatography. scientificupdate.comrsc.org

Recyclability: The polymer support can often be regenerated and reused, further reducing waste and cost.

Improved Reaction Conditions: In some cases, polymer-supported reagents allow for milder reaction conditions and can be used in phase-transfer catalyzed reactions. rsc.org For example, using PS-TPPDB with imidazole (B134444) has been shown to enhance the yields of alkyl bromides.

Green Chemistry Metrics: The environmental performance of chemical processes involving triphenylphosphine dibromide is evaluated using various metrics. whiterose.ac.ukmdpi.com The goal of emerging research is to improve these metrics by designing more efficient and less wasteful synthetic routes. rsc.org Poor atom economy is a known issue with reactions like the Wittig reaction, where a large portion of the reactant mass ends up in the TPPO byproduct rather than the desired product. chemistryviews.orgechemi.com

Table 1: Comparison of Green Chemistry Metrics for TPPO Recycling and Reagent Use This table provides a conceptual comparison based on principles of green chemistry. Actual values are highly dependent on specific reaction conditions.

| Method | Key Feature | Advantage in Green Metrics (AE, RME, PMI) | Citation |

| Traditional Synthesis | Homogeneous reagent (TPPDB) | Poor atom economy (AE) and high Process Mass Intensity (PMI) due to stoichiometric TPPO waste and difficult purification. | scientificupdate.comchemistryviews.org |

| Polymer-Supported Synthesis | Heterogeneous reagent (PS-TPPDB) | Improved Reaction Mass Efficiency (RME) and PMI due to simplified filtration-based workup, reducing solvent use for chromatography. | rsc.org |

| Electrochemical TPPO Recycling | Direct reduction of waste to reagent | Significantly improves overall process atom economy and reduces the E-Factor by converting waste into a valuable starting material. | sci-hub.senih.gov |

| Chemical TPPO Recycling (e.g., BASF Process) | Industrial-scale waste valorization | Improves lifecycle of phosphorus reagents, though may involve harsh reagents (e.g., phosgene) which have their own EHS considerations. | scientificupdate.com |

AE: Atom Economy; RME: Reaction Mass Efficiency; PMI: Process Mass Intensity

Exploration of Novel Reaction Pathways and Unprecedented Substrates

While the classic application of triphenylphosphine dibromide is the conversion of alcohols to alkyl bromides, modern research has unveiled its capacity to mediate a much broader range of chemical transformations, often with high chemoselectivity and under mild conditions. researchgate.netenamine.netarabjchem.org Researchers are continuously exploring its reactivity with new classes of substrates to develop novel synthetic methodologies.

Notable Novel Applications:

Synthesis of Nitriles from Aldoximes: A simple and efficient method for the dehydration of aromatic and heteroaromatic aldoximes to their corresponding nitriles has been developed using triphenylphosphine dibromide at room temperature. arabjchem.org This is a valuable transformation as the nitrile functional group is a key precursor in many bioactive molecules and pharmaceuticals. arabjchem.org

Cyclization and Ring-Opening Reactions: The reagent has proven effective in synthesizing strained cyclic amines and in cleaving them.

It facilitates the cyclization of β- and γ-amino alcohols to form aziridines and azetidines. enamine.net

Conversely, it mediates the efficient ring-opening of both activated and non-activated aziridines to produce β-bromo amines in high yields. researchgate.netthieme-connect.com

Esterification of Carboxylic Acids: A one-pot protocol for the esterification of carboxylic acids using triphenylphosphine dibromide, a base, and an alcohol provides a convenient method for producing a wide range of esters. nih.govnih.gov The reaction proceeds with little to no racemization for chiral acids and can even be used to prepare sterically hindered t-butyl esters. nih.gov The mechanism is believed to involve an acyloxyalkoxyphosphorane intermediate. nih.gov

Transformations of Carbonyls and Ethers:

A new method for preparing vinyl bromides directly from acyclic and cyclic ketones has been developed. researchgate.netthieme-connect.com

The reagent is also used for the mild and effective cleavage of acetals and common ether protecting groups like TBDMS and THP, converting them directly into bromides. researchgate.net

Multi-component Reactions: Phosphine-catalyzed three-component coupling reactions involving alkynoates, nucleophiles (like phthalimide), and aldehydes have been developed to synthesize complex molecules such as α-amino γ-oxo acid derivatives. scirp.org

Table 2: Summary of Novel Reactions Utilizing Triphenylphosphine Dibromide

| Substrate Type | Transformation | Product(s) | Key Features | Citation(s) |

| Aldoximes | Dehydration | Nitriles | Mild, room temperature conditions, high yields for aromatic substrates. | arabjchem.org |

| β- and γ-Amino alcohols | Intramolecular Cyclization | Aziridines and Azetidines | Useful for synthesizing small, nitrogen-containing heterocycles. | enamine.net |

| Aziridines | Ring Opening | β-Bromo amines | Works for both activated and non-activated aziridines. | researchgate.netthieme-connect.com |

| Carboxylic Acids | One-Pot Esterification | Esters (Alkyl, Allyl, t-Butyl) | Minimal racemization for chiral acids; proceeds via an acyloxyalkoxyphosphorane intermediate. | nih.govnih.gov |

| Ketones | Bromination/Elimination | Vinyl Bromides | Provides access to vinyl halides from readily available ketones. | researchgate.netthieme-connect.com |

| TBDMS and THP Ethers | Protecting Group Cleavage | Alkyl Bromides | Mild and direct conversion of protected alcohols to bromides. | researchgate.net |

Advanced Materials Synthesis and Functionalization Using Triphenylphosphine Dibromide

The unique reactivity of triphenylphosphine dibromide is being harnessed in materials science for the synthesis and functionalization of polymers and nanoparticles. chemimpex.comescholarship.org Its ability to introduce specific functional groups under controlled conditions makes it a valuable tool for creating materials with tailored properties for applications in electronics, coatings, and nanomedicine. chemimpex.comacs.org

Applications in Materials Science:

Polymer Functionalization: Triphenylphosphine dibromide is used for post-polymerization modification. A key example is its use in a desulfurization-bromination reaction on polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. escholarship.org This process efficiently converts the thiol end-group of the polymer into a synthetically versatile bromide terminus. escholarship.org This bromide can then serve as an initiation site for other controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or be converted to other functional groups (e.g., an azide (B81097) for "click" chemistry), enabling the synthesis of complex block copolymers. escholarship.org